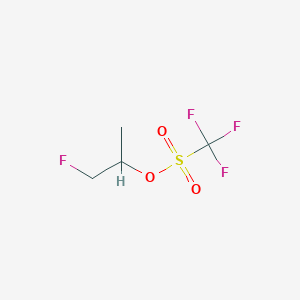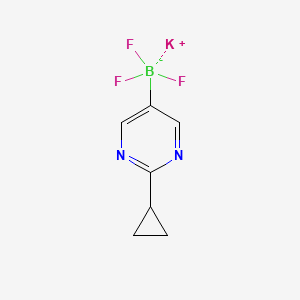
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility in various chemical reactions. This compound is part of a broader class of potassium organotrifluoroborates, which are known for their stability in air and moisture, making them valuable reagents in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide typically involves the reaction of 2-cyclopropylpyrimidine with a boron trifluoride source in the presence of a potassium base. One common method is the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide, often involves large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and stringent quality control measures are essential to produce these compounds on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used in reactions involving potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Major Products
The major products formed from reactions involving potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds.
Aplicaciones Científicas De Investigación
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to investigate its potential use in drug discovery and development.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by transmetalation and reductive elimination steps in cross-coupling reactions . This process results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. Its cyclopropyl and pyrimidinyl groups provide unique steric and electronic properties, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H7BF3KN2 |
|---|---|
Peso molecular |
226.05 g/mol |
Nombre IUPAC |
potassium;(2-cyclopropylpyrimidin-5-yl)-trifluoroboranuide |
InChI |
InChI=1S/C7H7BF3N2.K/c9-8(10,11)6-3-12-7(13-4-6)5-1-2-5;/h3-5H,1-2H2;/q-1;+1 |
Clave InChI |
ABJAXNVGKYBEFU-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CN=C(N=C1)C2CC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


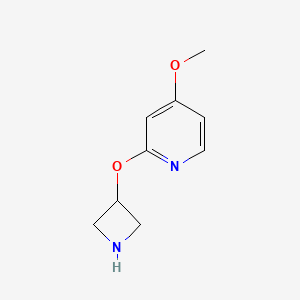
![5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13475922.png)

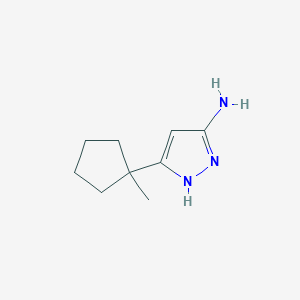

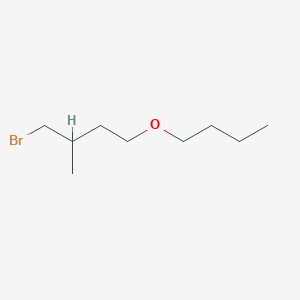


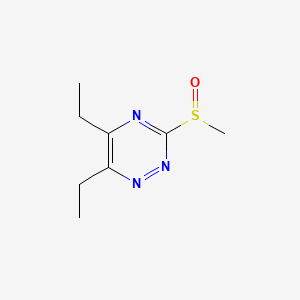

![Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475994.png)
